molecular formula C7H10O2 B13826874 6-Oxa-bicyclo[3.2.1]octan-7-one

6-Oxa-bicyclo[3.2.1]octan-7-one

Cat. No.: B13826874
M. Wt: 126.15 g/mol
InChI Key: KKVBULDFFNFYHJ-RITPCOANSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-oxabicyclo[3.2.1]octan-7-one typically involves the cyclization of cyclohex-3-ene-1-carboxylic acid. One common method includes the use of brominating agents such as N-bromosuccinimide or 1,3-dibromo-5,5-dimethylhydantoin in the presence of a base like calcium oxide or calcium hydroxide . The reaction is carried out in solvents such as dichloromethane, toluene, tetrahydrofuran, ethyl acetate, hexanes, or cyclopentyl methyl ether .

Industrial Production Methods

Industrial production of 6-oxabicyclo[3.2.1]octan-7-one follows similar synthetic routes but is optimized for large-scale production. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-oxabicyclo[3.2.1]octan-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Bicyclic ketones and carboxylic acids.

    Reduction: Amino alcohols.

    Substitution: Amides.

Scientific Research Applications

6-oxabicyclo[3.2.1]octan-7-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-oxabicyclo[3.2.1]octan-7-one involves its interaction with specific molecular targets. For instance, in the synthesis of edoxaban, the compound acts as an intermediate that inhibits activated blood coagulation factor X (FXa), thereby preventing thrombotic diseases . The exact pathways and molecular targets depend on the specific application and the derivatives formed from the compound.

Comparison with Similar Compounds

6-oxabicyclo[3.2.1]octan-7-one can be compared with other similar bicyclic lactones:

The uniqueness of 6-oxabicyclo[3.2.1]octan-7-one lies in its specific ring structure and the presence of an oxygen atom, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

(1R,5S)-6-oxabicyclo[3.2.1]octan-7-one

InChI

InChI=1S/C7H10O2/c8-7-5-2-1-3-6(4-5)9-7/h5-6H,1-4H2/t5-,6+/m1/s1

InChI Key

KKVBULDFFNFYHJ-RITPCOANSA-N

Isomeric SMILES

C1C[C@@H]2C[C@H](C1)OC2=O

Canonical SMILES

C1CC2CC(C1)OC2=O

Origin of Product

United States

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